![molecular formula C28H27N5O3 B2400795 4-benzyl-N-isopropyl-2-(3-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1105231-27-3](/img/structure/B2400795.png)
4-benzyl-N-isopropyl-2-(3-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
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Description
The compound “4-benzyl-N-isopropyl-2-(3-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” is a complex organic molecule. It contains a 1,2,4-triazole moiety, which is a type of heterocyclic compound. These compounds are known to exhibit a wide range of biological activities, including antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .
Scientific Research Applications
- Triazolothiadiazines exhibit promising anticancer properties. Researchers have investigated their potential as cytotoxic agents against various cancer cell lines. These compounds interfere with cell division, induce apoptosis, and inhibit tumor growth. Further studies are needed to optimize their efficacy and safety profiles .
- The compound’s antimicrobial activity makes it relevant for combating bacterial and fungal infections. Triazolothiadiazines have been explored as potential antibiotics, antifungals, and antiparasitic agents. Their mechanism of action involves disrupting essential cellular processes in pathogens .
- Triazolothiadiazines may act as analgesics by modulating pain pathways. Additionally, they exhibit anti-inflammatory effects by inhibiting pro-inflammatory mediators. These properties make them interesting candidates for pain management and inflammatory disorders .
- Oxidative stress contributes to various diseases. Triazolothiadiazines possess antioxidant properties, scavenging free radicals and protecting cells from oxidative damage. Researchers are exploring their potential in preventing age-related conditions and neurodegenerative diseases .
- Triazolothiadiazines can inhibit enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase. These enzymes play crucial roles in physiological processes, and their dysregulation is associated with diseases. Targeted enzyme inhibition using these compounds could lead to novel therapeutic strategies .
- Tuberculosis remains a global health challenge. Some triazolothiadiazines have demonstrated antitubercular activity by inhibiting mycobacterial growth. Researchers are investigating their potential as adjunct therapies to existing antitubercular drugs .
Anticancer Activity
Antimicrobial Effects
Analgesic and Anti-Inflammatory Properties
Antioxidant Potential
Enzyme Inhibition
Antitubercular Activity
properties
IUPAC Name |
4-benzyl-2-[(3-methylphenyl)methyl]-1,5-dioxo-N-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N5O3/c1-18(2)29-25(34)22-12-13-23-24(15-22)33-27(31(26(23)35)16-20-9-5-4-6-10-20)30-32(28(33)36)17-21-11-7-8-19(3)14-21/h4-15,18H,16-17H2,1-3H3,(H,29,34) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YESQAGLRKMPIPP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=O)N3C4=C(C=CC(=C4)C(=O)NC(C)C)C(=O)N(C3=N2)CC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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